
2-Methylpropyl 6-(1,3-benzodioxol-5-yl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 6-(1,3-benzodioxol-5-yl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 6-(1,3-benzodioxol-5-yl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the pyrimidine ring. The final step involves esterification to introduce the 2-methylpropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 6-(1,3-benzodioxol-5-yl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-Methylpropyl 6-(1,3-benzodioxol-5-yl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 6-(1,3-benzodioxol-5-yl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: Compounds with similar benzodioxole structures, such as safrole and piperonyl butoxide.
Pyrimidine derivatives: Compounds with pyrimidine rings, such as cytosine and thymine.
Uniqueness
2-Methylpropyl 6-(1,3-benzodioxol-5-yl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N2O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-methylpropyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O5/c1-9(2)7-22-16(20)14-10(3)18-17(21)19-15(14)11-4-5-12-13(6-11)24-8-23-12/h4-6,9,15H,7-8H2,1-3H3,(H2,18,19,21) |
InChI Key |
ACIANCLZLQZPDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11702918.png)
![3-[(2,4-dinitrophenyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B11702923.png)
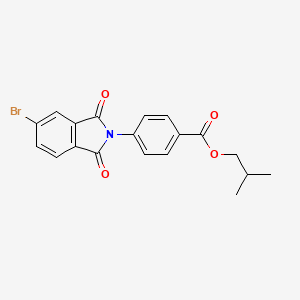
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11702938.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide](/img/structure/B11702957.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B11702965.png)
![methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B11702970.png)
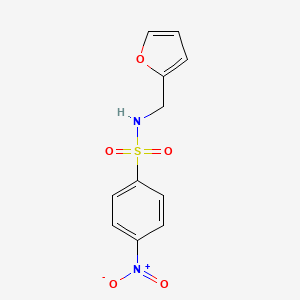
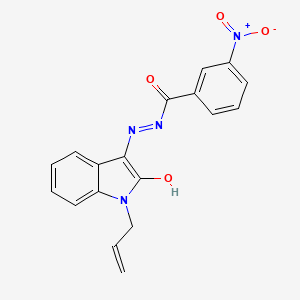
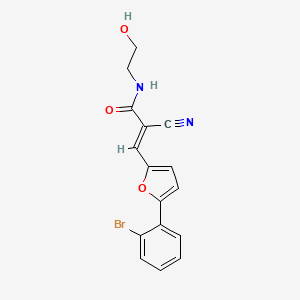
![1-{(E)-[(5-chloropyridin-2-yl)imino]methyl}-2-naphthol](/img/structure/B11702982.png)

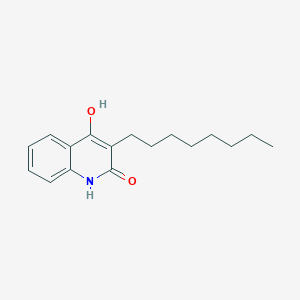
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B11702990.png)
